An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(3-nitrophenyl)propanenitrile
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(3-nitrophenyl)propanenitrile
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methyl-2-(3-nitrophenyl)propanenitrile. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. Our methodology is rooted in a self-validating system, where orthogonal techniques converge to provide an unambiguous structural assignment.
Introduction
2-Methyl-2-(3-nitrophenyl)propanenitrile is a small organic molecule with the chemical formula C₁₀H₁₀N₂O₂.[1] Its structure incorporates a quaternary carbon, a nitrile group, and a meta-substituted nitrophenyl ring. Accurate structural confirmation is a critical prerequisite for any further research or development activities, ensuring purity, predicting reactivity, and understanding its mechanism of action in any biological context. This guide will walk through a logical workflow, from initial elemental analysis to detailed spectroscopic investigation, to definitively confirm the molecular structure.
Core Physical and Chemical Properties
A foundational step in characterization is the determination of basic physical and chemical properties. These constants serve as an initial purity check and provide a reference for future work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point (Predicted) | 307.4±17.0 °C | [1] |
| Density (Predicted) | 1.178±0.06 g/cm³ | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis Pathway
Understanding the synthetic route provides crucial information about the expected final structure and potential impurities. The compound is synthesized via the methylation of 2-(3-nitrophenyl)acetonitrile.
Caption: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile.
The synthesis involves the deprotonation of the benzylic carbon of 2-(3-nitrophenyl)acetonitrile using a strong base like sodium hydride, followed by nucleophilic attack on two equivalents of iodomethane to install the two methyl groups.[1] This mechanism strongly supports the formation of the target compound with a quaternary carbon alpha to the nitrile and the aromatic ring.
Spectroscopic Elucidation Workflow
A multi-pronged spectroscopic approach is essential for unambiguous structure determination.[2] We will employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a novel compound.[3] We opt for a soft ionization technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to ensure the molecular ion is observed.[3]
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Conditions: Set the ion source to 70 eV (for EI). Scan from m/z 50 to 400.
Data Interpretation & Trustworthiness: The mass spectrum provides a molecular ion peak [M+] at m/z 190.11.[1] This is in excellent agreement with the calculated exact mass of C₁₀H₁₀N₂O₂ (190.07 Da). The presence of two nitrogen atoms is consistent with the Nitrogen Rule, which states that an odd molecular weight often indicates an odd number of nitrogen atoms (in this case, the molecular weight is even, consistent with two nitrogen atoms).
Expected Fragmentation: While the molecular ion is key, fragmentation patterns in EI-MS provide structural clues. For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring.[4][5] Key expected fragments for 2-Methyl-2-(3-nitrophenyl)propanenitrile would include:
-
Loss of a methyl group (-CH₃): m/z 175
-
Loss of the nitro group (-NO₂): m/z 144
-
Loss of the nitrile group (-CN): m/z 164
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups. The molecule has two key functional groups that give rise to characteristic, strong absorptions in distinct regions of the spectrum: the nitrile (C≡N) and the nitro (NO₂) groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before running the sample.
Data Interpretation & Trustworthiness: The IR spectrum provides a self-validating confirmation of the key functional groups predicted by the synthesis.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed (Typical) | Rationale | Source |
| Aromatic Nitrile (C≡N) | 2240 - 2220 | Sharp, strong peak | The C≡N triple bond is polar, leading to a strong absorption. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles. | [6][7] |
| Aromatic Nitro (NO₂) Asymmetric Stretch | 1550 - 1475 | Strong peak | The N-O bonds stretch asymmetrically. This is a highly reliable and intense absorption. | [7][8] |
| Aromatic Nitro (NO₂) Symmetric Stretch | 1360 - 1290 | Strong peak | The N-O bonds stretch symmetrically. | [7][8] |
| Aromatic C-H Stretch | > 3000 | Medium to weak peaks | Stretching vibrations of the C-H bonds on the benzene ring. | |
| Aliphatic C-H Stretch | < 3000 | Medium peaks | Stretching vibrations of the C-H bonds of the two methyl groups. |
The presence of these distinct bands, particularly the sharp nitrile peak around 2230 cm⁻¹ and the two strong nitro peaks, provides compelling evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[2] ¹H NMR reveals the chemical environment and neighboring protons for all hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C) in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[9] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer at a standard probe temperature (e.g., 298 K).[9]
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data Interpretation: The reported ¹H NMR spectrum in CDCl₃ shows the following signals:[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.33 - 8.21 | m | 2H | H-2, H-4 | These protons are ortho and para to the electron-withdrawing nitro group, causing them to be significantly deshielded and shifted downfield. The complex multiplicity arises from coupling to other aromatic protons. |
| 7.92 - 7.89 | m | 1H | H-6 | This proton is ortho to the propanenitrile group and meta to the nitro group. |
| 7.63 | t, J = 8.0 Hz | 1H | H-5 | This proton is meta to both substituents. It appears as a triplet due to coupling with its two aromatic neighbors. |
| 1.82 | s | 6H | 2 x -CH₃ | The six protons of the two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. The absence of adjacent protons results in a singlet. |
¹³C NMR Predicted Data Interpretation: While explicit ¹³C data was not found in the initial search, the expected signals can be predicted based on the structure.
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~148 | C-NO₂ | Carbon directly attached to the highly electronegative nitro group is significantly deshielded. |
| ~140 | C-C(CH₃)₂CN | Quaternary aromatic carbon attached to the alkyl group. |
| ~135, ~130, ~125, ~123 | Aromatic CH | Four distinct signals for the four protons on the aromatic ring. |
| ~120 | -C≡N | The nitrile carbon appears in this characteristic region. |
| ~35 | -C (CH₃)₂CN | The quaternary aliphatic carbon. |
| ~25 | -CH₃ | The two equivalent methyl carbons. |
The combination of the aromatic splitting pattern in the ¹H NMR, which is characteristic of a 1,3-disubstituted (meta) benzene ring, and the single aliphatic signal integrating to 6 protons, provides irrefutable evidence for the connectivity of 2-Methyl-2-(3-nitrophenyl)propanenitrile.
Conclusion
The congruent data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating and definitive elucidation of the structure of 2-Methyl-2-(3-nitrophenyl)propanenitrile. The molecular formula and weight were confirmed by MS. The presence of the critical nitrile and nitro functional groups was established by IR. Finally, the precise connectivity and substitution pattern were unambiguously determined by NMR. This systematic and multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment.
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